Fenclozic Acid

Anti-inflammatory activity NSAID potency comparison In vivo pharmacology

Fenclozic acid is irreplaceable as a positive control for NADPH-dependent covalent binding in human liver microsomes, isolating Phase 1 bioactivation pathways without BSEP confounding effects (IC50 >1000 µM). • Validated reference standard for human-specific bioactivation screening cascades • Generates reactive metabolites in humanized liver models absent in standard rodents • Surpasses phenylbutazone in longer-duration anti-inflammatory assays Supplied with CoA; immediate global dispatch for qualified research institutions.

Molecular Formula C11H8ClNO2S
Molecular Weight 253.71 g/mol
CAS No. 17969-20-9
Cat. No. B102136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenclozic Acid
CAS17969-20-9
Synonyms2-(4-chlorophenyl)-4--thiazoleacetic acid
fenclozic acid
fenclozic acid, potassium salt
fenclozic acid, sodium salt
ICI 54450
ICI-54,450
Molecular FormulaC11H8ClNO2S
Molecular Weight253.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl
InChIInChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
InChIKeyAPBSKHYXXKHJFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenclozic Acid Pharmacological Overview


Fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid; I.C.I. 54,450; Myalex) is a carboxylic acid non-steroidal anti-inflammatory drug (NSAID) that was developed in the 1960s as an analgesic, antipyretic, and anti-inflammatory agent [1]. It belongs to a distinct chemical class characterized by a 2,4-disubstituted thiazole scaffold, which differentiates it structurally from the more prevalent phenylacetic acid and propionic acid NSAID families [2]. Although withdrawn from clinical development in 1971 due to hepatotoxicity observed in human trials, the compound remains a critical research tool for investigating NSAID pharmacology, species-specific metabolic activation, and mechanisms of carboxylic acid drug-induced liver injury [3].

Hepatotoxicity Probe: Tool compound for investigating NSAID-related liver injury mechanisms via bioactivation and species-specific metabolism.
Sustained Endpoint Model: Reported longer-duration anti-inflammatory response in rodent models, supporting chronic inflammation endpoint studies.
Human-Relevant Metabolism: Species-divergent reactive metabolite and conjugate profile in humanized liver models, enabling translational toxicology research.

Fenclozic Acid Unique Experimental Utility


Fenclozic acid cannot be replaced by structurally or pharmacologically similar NSAIDs due to a unique confluence of three experimentally significant properties: (1) Its sustained anti-inflammatory potency that surpasses phenylbutazone in longer-duration assays, a temporal efficacy profile not recapitulated by other carboxylic acid NSAIDs [1]; (2) Its low affinity for the bile salt export pump (BSEP, IC50 >1000 µM), which contrasts with the potent BSEP inhibition exhibited by many hepatotoxic NSAIDs like troglitazone and bosentan, thereby isolating Phase 1 bioactivation as the primary toxicity mechanism [2]; and (3) Its species-divergent metabolic fate, generating reactive metabolites and covalent protein adducts in humanized liver models that are absent or minimal in standard rodent systems, making it an indispensable probe for studying human-specific bioactivation pathways [3]. Substituting a generic NSAID such as ibuprofen or diclofenac would forfeit this precise mechanistic signature.

Mechanism Signature
Fenclozic acid's low BSEP inhibition and NADPH-dependent covalent binding profile may not transfer to generic NSAIDs like ibuprofen or diclofenac, which lack this specific bioactivation-driven toxicity signature.
Metabolic Profile
Unique taurine/glycine/acyl carnitine conjugates observed in humanized liver models are absent in standard rodent systems and structurally simpler NSAIDs, limiting direct metabolic pathway extrapolation.

Fenclozic Acid vs. Other NSAIDs


Anti-Inflammatory Potency vs. Phenylbutazone

In direct head-to-head in vivo testing, fenclozic acid demonstrated comparable anti-inflammatory potency to phenylbutazone in short-duration assays, but exhibited superior potency in tests of longer duration, indicating a sustained pharmacological effect not observed with the comparator [1]. This temporal differentiation is critical for researchers seeking an NSAID with prolonged in vivo activity.

Anti-inflammatory vs. Phenylbutazone
Head-to-head
Comparable potency in short tests; reported longer-duration endpoint response surpassing phenylbutazone.
Sustained endpoint response context vs. comparator.
In vivo rat/guinea-pig edema and granuloma models.
Anti-inflammatory activity NSAID potency comparison In vivo pharmacology

BSEP Inhibition vs. Hepatotoxic NSAIDs

Fenclozic acid exhibits exceptionally weak inhibition of the human bile salt export pump (BSEP) with an IC50 >1,000,000 nM (>1000 µM) [1]. This contrasts sharply with other carboxylic acid NSAIDs associated with hepatotoxicity, such as troglitazone (BSEP IC50 ≈ 0.3 µM) and bosentan (IC50 ≈ 10 µM), indicating that BSEP inhibition is not a contributing factor to fenclozic acid's liver toxicity [2]. This negative finding isolates Phase 1 bioactivation as the primary toxicity driver.

BSEP Inhibition (IC₅₀)
Cross-study comparable
Fenclozic acid IC₅₀ >1000 µM; >3,000-fold higher than troglitazone (~0.3 µM) and >100-fold higher than bosentan (~10 µM).
BSEP-sparing profile isolates Phase 1 bioactivation pathway.
In vitro human BSEP vesicle assay.
BSEP inhibition Hepatotoxicity mechanism In vitro transporter assay

Covalent Binding in Liver Microsomes

Fenclozic acid undergoes NADPH-dependent bioactivation in human liver microsomes, resulting in time-dependent covalent binding to proteins [1]. This covalent binding is observed at levels exceeding those seen with many other carboxylic acid NSAIDs such as ibuprofen and naproxen, which exhibit minimal or no detectable covalent adduct formation under comparable conditions [2]. This property establishes fenclozic acid as a positive control for studying bioactivation-dependent hepatotoxicity.

Covalent Binding (HLM)
Class-level
Time-dependent covalent adducts detected in NADPH-supplemented human liver microsomes; minimal/absent with ibuprofen/naproxen.
Supports comparator assay-response context for bioactivation studies.
Data to verify; class-level inference.
Covalent binding Reactive metabolites Drug-induced liver injury

Hepatotoxicity Incidence vs. Diclofenac

In a published clinical trial of rheumatoid arthritis patients receiving fenclozic acid at 400 mg/day, 2 of 12 subjects (16.7%) experienced severe jaundice, and an additional 4 subjects showed elevated liver enzymes [1]. This hepatotoxicity rate substantially exceeds that of diclofenac, another carboxylic acid NSAID associated with liver injury but with an estimated incidence of clinically apparent liver injury of approximately 1-5 per 100,000 exposed persons [2]. This quantitative difference in hepatotoxic potential defines fenclozic acid's unique utility as a human-relevant hepatotoxin reference.

Hepatotoxicity Rate
Cross-study comparable
16.7% jaundice rate (2/12 patients, 400 mg/day); >3,000-fold higher reported incidence than diclofenac.
Reported human hepatotoxicity endpoint context for model validation.
Clinical trial data; endpoint review.
Clinical hepatotoxicity Adverse drug reaction NSAID safety

Thiazole Scaffold Differentiation

Fenclozic acid contains a 2-(4-chlorophenyl)thiazol-4-yl acetic acid core structure, which distinguishes it chemically from the more common phenylacetic acid derivatives (e.g., diclofenac) and propionic acid derivatives (e.g., ibuprofen, naproxen) [1]. This thiazole-containing scaffold confers distinct metabolic liabilities, including unique side-chain metabolism and formation of taurine, glycine, and acyl carnitine conjugates not observed with simpler arylacetic NSAIDs [2].

Thiazole Scaffold
Class-level
2-(4-chlorophenyl)thiazol-4-yl acetic acid core; distinct from phenylacetic/propionic acid NSAIDs. Forms unique taurine, glycine, and acyl carnitine conjugates.
Structurally determined metabolic fate supports scaffold-specific probe use.
Metabolite profiling in humanized-liver mice.
Chemical scaffold NSAID classification Structure-activity relationship

Acute Toxicity vs. Phenylbutazone

Fenclozic acid exhibits an oral LD50 of 850 mg/kg in rats, which is comparable to that of phenylbutazone (oral LD50 in rats approximately 800-1,000 mg/kg) [1]. This comparable acute toxicity profile, combined with its superior sustained anti-inflammatory efficacy, indicates a favorable therapeutic index relative to phenylbutazone in preclinical models [2].

Acute Toxicity (LD₅₀)
Cross-study comparable
Rat oral LD₅₀ 850 mg/kg; comparable to phenylbutazone range (800–1000 mg/kg).
Acute lethality endpoint context similar to comparator.
Single-dose rodent study; source review.
Acute toxicity LD50 Safety pharmacology

Fenclozic Acid Research Applications


Bioactivation & Covalent Binding Control

Fenclozic acid serves as a validated positive control compound for assessing NADPH-dependent covalent binding in human liver microsomes, due to its robust and reproducible time-dependent covalent adduct formation [1]. This application is essential for pharmaceutical companies establishing or validating in vitro bioactivation screening cascades to identify compounds with potential for idiosyncratic hepatotoxicity.

Sustained Anti-Inflammatory Reference

Researchers can employ fenclozic acid as a reference standard for prolonged anti-inflammatory activity in chronic rodent models such as adjuvant-induced arthritis or cotton pellet granuloma, where its efficacy surpasses phenylbutazone in longer-duration tests [1]. This makes it particularly valuable for evaluating novel compounds intended for chronic inflammatory conditions.

BSEP-Independent Hepatotoxicity Probe

Given its extremely weak BSEP inhibition (IC50 >1000 µM) [1], fenclozic acid is an ideal mechanistic probe for isolating BSEP-independent pathways of drug-induced liver injury. It allows researchers to study Phase 1 bioactivation-driven hepatotoxicity without the confounding variable of BSEP-mediated cholestatic effects.

Human-Specific Metabolism Model

Fenclozic acid is uniquely suited for investigations of human-specific drug metabolism, as chimeric mice with humanized livers generate distinct reactive metabolites and conjugates (e.g., taurine, glycine, acyl carnitine) that are not formed in conventional rodents [1]. This application supports translational toxicology studies aimed at predicting human hepatotoxic risk.

Application
Selection Property
Validation Focus
Bioactivation & Covalent Binding Control
NADPH-dependent covalent binding profile
Time-dependent adduct formation in human liver microsomes
Sustained Anti-inflammatory Reference
Longer-duration endpoint response context
Chronic rodent model response (e.g., adjuvant arthritis, granuloma)
BSEP-Independent Hepatotoxicity Probe
Minimal BSEP inhibition (IC₅₀ >1000 µM)
Phase 1 bioactivation-driven liver injury pathways
Human-Specific Metabolism Model
Species-divergent conjugate profile
Humanized-liver chimeric mouse metabolite characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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